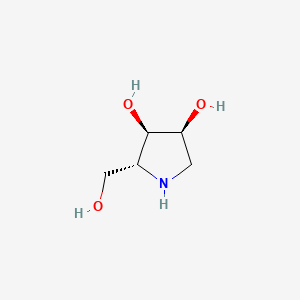

1,4-Dideoxy-1,4-imino-D-ribitol

Übersicht

Beschreibung

1,4-Dideoxy-1,4-imino-D-ribitol is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its potent inhibitory properties against various enzymes, making it a valuable molecule in biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dideoxy-1,4-imino-D-ribitol can be synthesized from D-ribose through a series of chemical reactions. One common method involves the base-promoted hydrolysis of a chlorinated D-ribonolactone derivative, followed by inversion of configuration at the C-4 position . Another method includes the use of N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol, synthesized efficiently and stereoselectively from D-mannose .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Cyclization Reactions

DRB is synthesized via stereoselective cyclization of intermediates derived from monosaccharides. Key steps include:

-

Base-promoted hydrolysis of 5-chloro-D-ribonolactone to form L-lyxonolactone, followed by dimesylation of L-lyxitol .

-

Cyclization with benzylamine under basic conditions to generate a pyrrolidine ring via double configurational inversion at C-4 .

N-Substitution Reactions

DRB’s pyrrolidine nitrogen undergoes alkylation/arylation to produce derivatives with enhanced bioactivity:

-

N-Benzylation : Reacted with benzyl bromide derivatives (e.g., 3-nitrobenzyl bromide) to form N-arylmethyl-DRB analogs .

-

Reductive amination : Used to introduce nucleobase-mimicking groups (e.g., 9-deaza-adeninylmethyl) for nucleoside hydrolase inhibition .

Table 2: N-Substituted DRB Derivatives

Deprotection Strategies

Final deprotection steps are critical for obtaining bioactive DRB:

-

Hydrogenolysis : Removal of benzyl groups using Pd/C under H₂ atmosphere .

-

Acidic hydrolysis : Cleavage of isopropylidene acetals with Amberlite IR-120H resin .

Epoxide-Mediated Ring Formation

Related syntheses (e.g., 1,4-dideoxy-1,4-imino-L-ribitol) employ epoxide ring-opening for stereochemical control:

Catalytic Modifications

Green chemistry approaches leverage heterogeneous catalysts:

Functional Group Transformations

-

Hydroxyl group protection : Acetylation, silylation, or benzoylation to stabilize intermediates .

-

Reductive azide opening : Conversion of azides to amines using LiAlH₄ or NaBH₄ .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Glycosidase Inhibition

DRB is primarily known for its ability to inhibit glycosidases—enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition has implications for:

- Carbohydrate Metabolism : By studying DRB's interaction with glycosidases, researchers can gain insights into carbohydrate metabolism and related biological processes .

- Pharmaceutical Development : Its glycosidase inhibitory properties make it a candidate for drug development targeting conditions like diabetes and viral infections.

Antiparasitic Activity

Recent studies have highlighted DRB's potential as an antiparasitic agent. For instance, a derivative of DRB demonstrated significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vivo studies showed promising results with IC50 values around 0.49 μM, indicating potent inhibitory effects on the parasite's nucleoside hydrolase .

Inhibition of Eukaryotic DNA Polymerases

DRB has been shown to inhibit eukaryotic DNA polymerases effectively. This property is particularly relevant in cancer research, as inhibiting these enzymes can impede cell proliferation. The compound's competitive inhibition mechanism suggests that it may serve as a valuable tool in studying DNA replication processes and developing anticancer therapies .

Antiviral Properties

The structure of DRB allows it to mimic nucleosides, making it a potential candidate for antiviral therapies. Its ability to inhibit viral replication by targeting viral polymerases has been explored in various studies .

Treatment of Lysosomal Storage Disorders

Due to its glycosidase inhibitory properties, DRB is being investigated for its potential therapeutic applications in lysosomal storage disorders, where enzyme deficiencies lead to the accumulation of substrates within lysosomes .

Industrial Applications

In the pharmaceutical industry, 1,4-dideoxy-1,4-imino-D-ribitol can be utilized in the development of drugs requiring glycosidase inhibitors. Its applications extend beyond pharmaceuticals into areas such as:

- Biotechnology : Used in assays for studying enzyme kinetics and carbohydrate interactions.

- Food Industry : Potential applications in modifying carbohydrate profiles for dietary products aimed at managing blood sugar levels.

Case Studies

Wirkmechanismus

1,4-Dideoxy-1,4-imino-D-ribitol exerts its effects by selectively inhibiting the catalytic activity of key enzymes involved in glycogen metabolism, such as glycogen phosphorylase and α-glucosidase . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Dideoxy-1,4-imino-D-arabinitol: Another pyrrolidine alkaloid with similar inhibitory properties.

1,4-Dideoxy-1,4-imino-D-mannitol: A compound with a similar structure and inhibitory properties.

N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol: These derivatives have been synthesized efficiently and possess significant enzyme inhibitory properties.

Uniqueness

1,4-Dideoxy-1,4-imino-D-ribitol is unique due to its specific inhibitory properties against glycogen phosphorylase and α-glucosidase, making it a valuable compound for research in glycogen metabolism and potential therapeutic applications .

Biologische Aktivität

1,4-Dideoxy-1,4-imino-D-ribitol (DRB) is a member of the iminosugar family, characterized by the substitution of a nitrogen atom for an oxygen atom in the sugar structure. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of glycosidases—enzymes that hydrolyze glycosidic bonds. The inhibition of these enzymes has implications for treating various metabolic disorders and viral infections.

Chemical Structure and Synthesis

The synthesis of DRB typically involves the conversion of D-ribose through several chemical reactions. A notable synthesis route includes the use of L-lyxonolactone as a key intermediate, which is generated from base-promoted hydrolysis of chlorinated derivatives. The cyclization with benzylamine leads to the formation of the pyrrolidine structure characteristic of DRB .

Glycosidase Inhibition

DRB exhibits potent glycosidase inhibitory properties by mimicking the transition state of glycosidase-catalyzed reactions. This allows it to effectively bind to the active sites of enzymes, disrupting carbohydrate metabolism. Such inhibition can have therapeutic implications in conditions like diabetes and certain viral infections .

Case Studies and Research Findings

- Inhibition Studies : Research has shown that derivatives of DRB, such as N-(9-deaza-adenin-9-yl)methyl-1,4-dideoxy-1,4-imino-D-ribitol (UAMC-00363), have demonstrated significant inhibitory activity against Trypanosoma brucei brucei nucleoside hydrolase with an IC50 value indicating effective inhibition .

- Therapeutic Applications : The compound's ability to inhibit glycosidases is being explored for potential applications in treating metabolic disorders. For instance, iminosugars like DRB are being investigated for their roles in managing conditions such as Gaucher disease and other lysosomal storage disorders .

- Mechanistic Insights : Studies have indicated that DRB and its analogs can serve as mechanism-based probes for glycosidases, providing insights into enzyme kinetics and substrate interactions . The design of stable phosphonate analogs has also been suggested to improve the efficacy and stability of these inhibitors in vivo .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds within the iminosugar family:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrrolidine framework derived from D-ribose | Effective glycosidase inhibitor |

| N-Benzyl-1,4-dideoxy-1,4-imino-D-ribitol | Benzyl substitution on DRB | Enhanced binding affinity to glycosidases |

| 1-Deoxynojirimycin | Different sugar backbone | Potent inhibitor of α-glucosidases |

| 2-Amino-2-deoxyglycero-D-galacto-nononic acid | Contains amino group; different sugar structure | Potential for diverse biological interactions |

Eigenschaften

CAS-Nummer |

105990-41-8 |

|---|---|

Molekularformel |

C5H11NO3 |

Molekulargewicht |

133.15 g/mol |

IUPAC-Name |

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |

InChI-Schlüssel |

OQEBIHBLFRADNM-MROZADKFSA-N |

SMILES |

C1C(C(C(N1)CO)O)O |

Isomerische SMILES |

C1[C@@H]([C@@H]([C@H](N1)CO)O)O |

Kanonische SMILES |

C1C(C(C(N1)CO)O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.